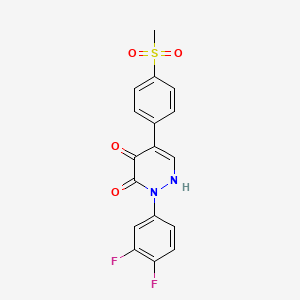
4,6-dimethoxy-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethoxy-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at the 4 and 6 positions of the benzene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 4,6-dimethoxy-1,2-benzoxazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for forming the isoxazole ring. For instance, the reaction of 4,6-dimethoxy-2-nitrobenzaldehyde with hydroxylamine-O-sulfonic acid under basic conditions can yield this compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of strong bases and silylating agents in aprotic media to promote the formation of the desired benzisoxazole .
Análisis De Reacciones Químicas
4,6-dimethoxy-1,2-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.
One notable reaction is the gold-catalyzed reaction of this compound with propiolates and ynamides, which leads to the formation of 7-acylindolyl derivatives and quinolone oxides . The reaction mechanism involves nucleophilic attack by the nitrogen atom, followed by N–O bond cleavage and subsequent formation of gold carbenoid intermediates .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,6-dimethoxy-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Acinetobacter baumannii is believed to be mediated through the inhibition of enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes play crucial roles in bacterial metabolism, and their inhibition disrupts essential cellular processes, leading to bacterial cell death.
Comparación Con Compuestos Similares
4,6-dimethoxy-1,2-benzoxazole can be compared with other benzisoxazole derivatives, such as 3,6-dihydroxy-1,2-benzisoxazole and 2,1-benzisoxazole. While these compounds share a common benzisoxazole core, the presence and position of substituents like methoxy or hydroxy groups significantly influence their chemical properties and biological activities .
3,6-Dihydroxy-1,2-benzisoxazole: Exhibits potent antibacterial activity and is structurally similar to this compound.
2,1-Benzisoxazole: Used as a starting material for the synthesis of various heterocyclic compounds and exhibits diverse pharmacological activities.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
4,6-dimethoxy-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO3/c1-11-6-3-8(12-2)7-5-10-13-9(7)4-6/h3-5H,1-2H3 |
Clave InChI |
WDVYLYYDNBRGFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=NO2)C(=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-(1,1-dimethylethyl)-2-methyl-6-[(2-nitrophenyl)azo]-](/img/structure/B8664018.png)





![Diethyl formamido[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B8664051.png)


![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)


